(5-Methoxyfuran-2-yl)boronic acid
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Overview
Description
(5-Methoxyfuran-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its role in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxyfuran-2-yl)boronic acid typically involves the reaction of 5-methoxyfuran with boronic acid derivatives. One common method is the palladium-catalyzed borylation of 5-methoxyfuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (5-Methoxyfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Furans: Resulting from oxidation reactions.
Scientific Research Applications
(5-Methoxyfuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (5-Methoxyfuran-2-yl)boronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a tetracoordinate boronate intermediate, which facilitates the transfer of the organic group from boron to palladium .
Comparison with Similar Compounds
- 5-Methylfuran-2-boronic acid
- 5-Formylfuran-2-boronic acid
- Phenylboronic acid
Comparison: (5-Methoxyfuran-2-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to 5-Methylfuran-2-boronic acid, the methoxy group provides additional electron-donating properties, which can enhance its performance in certain reactions . Similarly, 5-Formylfuran-2-boronic acid has a formyl group that can participate in different types of reactions, making it suitable for specific applications .
Properties
IUPAC Name |
(5-methoxyfuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO4/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJRKJNZUZNMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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